2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
CAS No.:
Cat. No.: VC20137881
Molecular Formula: C11H11N3
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11N3 |
|---|---|
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | 2-pyridin-2-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
| Standard InChI | InChI=1S/C11H11N3/c1-2-6-12-9(4-1)10-8-14-7-3-5-11(14)13-10/h1-2,4,6,8H,3,5,7H2 |
| Standard InChI Key | HUIWKNGBJVJQKE-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=NC(=CN2C1)C3=CC=CC=N3 |
Introduction
Chemical Identity and Structural Features
2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a bicyclic heterocycle comprising a fused pyrroloimidazole core substituted with a pyridin-2-yl group at the 2-position. The molecular formula is C₁₁H₁₀N₄, with a molecular weight of 198.23 g/mol. Key structural attributes include:
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A partially saturated pyrrolidine ring fused to an imidazole moiety.
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A pyridine substituent at position 2, contributing to π-π stacking interactions and hydrogen-bonding capabilities.
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Planar and non-planar regions that influence conformational flexibility and binding to biological targets .
Synthesis and Structural Analogues
Structural Analogues and SAR Insights
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SB-400868-A (C₁₇H₁₄ClN₃O₂): A related pyrroloimidazole with a benzodioxol substituent, reported as a potent neuroprotective agent . Its SAR studies emphasize the importance of the pyridinyl group for target affinity.
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GSK′547 Analogs: Allosteric RIPK1 inhibitors featuring pyrrolotriazole cores demonstrate that substituents at the 7′-position (e.g., fluorine) enhance hydrophobic interactions with enzymes.
Physicochemical Properties
The pyridine nitrogen (pKa ~8.6) suggests protonation under physiological conditions, potentially enhancing water solubility . The compound’s planar imidazole ring may contribute to crystalline stability, as seen in analogues like 43200-81-3 .
Molecular Docking and Binding Mode
A hypothetical docking model for 2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole was extrapolated from RIPK1 inhibitors :
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The pyrroloimidazole core occupies a hydrophobic pocket, stabilized by van der Waals forces.
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The pyridin-2-yl group forms a hydrogen bond with catalytic residues (e.g., ASN99 in RIPK1) .
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Substituents at the 7-position (e.g., fluorine) could enhance affinity, as seen in compound 13 (100-fold potency increase) .
Pharmacokinetic Considerations
While pharmacokinetic data for the target compound are unavailable, analogues provide insights:
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